Ferric ammonium oxalate trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

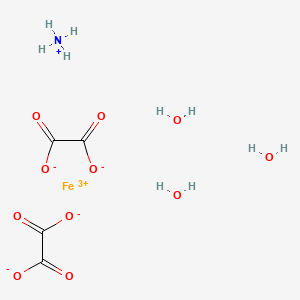

Ferric ammonium oxalate trihydrate, also known as ammonium ferrioxalate or ammonium tris(oxalato)ferrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . It is used in the preparation of Langmuir-Blodgett magnetic thin films and is also involved in the production of blueprint paper .

Synthesis Analysis

The synthesis of a ferric oxalate salt involves learning about coordination compounds and determining the empirical formula of the ferrioxalate salt . The balanced chemical reaction equation for the formation of the potassium ferrioxalate salt is: FeCl3•6H2O (aq) + 3K2C2O4•H2O (aq) → K3Fe (C2O4)3•3H2O (s) + 3KCl (aq) + 6H2O (l) .Molecular Structure Analysis

The complex is held together by dative covalent bonds, due to the oxygen atoms in the oxalate anions (the “ligands”) donating a lone pair to the p and d orbitals of the iron atom (the “center” of the complex) .Chemical Reactions Analysis

Ferric ammonium oxalate is a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It decomposes completely at 275°C giving Fe2O3 .Physical And Chemical Properties Analysis

Ferric ammonium oxalate trihydrate is a green solid that is soluble in water but insoluble in ethanol . It decomposes completely at 275°C giving Fe2O3 .Applications De Recherche Scientifique

Application in the Production of Blueprint Paper

- Summary of Application: Ferric ammonium oxalate trihydrate is involved in the production of blueprint paper . Blueprint paper is a type of paper which was traditionally used to reproduce documents in large quantities.

- Results or Outcomes: The use of ferric ammonium oxalate trihydrate in the production of blueprint paper has been a long-established practice, indicating its effectiveness in this application .

Application in the Preparation of Langmuir-Blodgett Magnetic Thin Films

- Summary of Application: Ferric ammonium oxalate trihydrate is used in the preparation of Langmuir-Blodgett magnetic thin films . These thin films have applications in various fields such as electronics and data storage.

- Results or Outcomes: The use of ferric ammonium oxalate trihydrate in the preparation of Langmuir-Blodgett magnetic thin films has been reported, indicating its effectiveness in this application .

Application in the Synthesis of Superconducting Salts

- Summary of Application: Ferric ammonium oxalate trihydrate has been used in the synthesis of superconducting salts with bis(ethylene)dithiotetrathiafulvalene (BEDT-TTF) .

- Results or Outcomes: The use of ferric ammonium oxalate trihydrate in the synthesis of superconducting salts has been reported, indicating its effectiveness in this application .

Application in the Production of Iron Oxides

- Summary of Application: Ferric ammonium oxalate trihydrate is a precursor to iron oxides .

- Results or Outcomes: The use of ferric ammonium oxalate trihydrate in the production of iron oxides has been reported, indicating its effectiveness in this application .

Application in the Production of Diverse Coordination Polymers

- Summary of Application: Ferric ammonium oxalate trihydrate is a precursor to diverse coordination polymers .

- Results or Outcomes: The use of ferric ammonium oxalate trihydrate in the production of diverse coordination polymers has been reported, indicating its effectiveness in this application .

Application in the Production of Prussian Blue

- Summary of Application: Ferric ammonium oxalate trihydrate is a precursor to Prussian Blue .

- Results or Outcomes: The use of ferric ammonium oxalate trihydrate in the production of Prussian Blue has been reported, indicating its effectiveness in this application .

Application in Thermogravimetry and Differential Thermal Analysis

- Summary of Application: Ferric ammonium oxalate trihydrate decomposes completely at 275°C giving Fe2O3 and has been investigated by thermogravimetry and differential thermal analysis .

- Results or Outcomes: The use of ferric ammonium oxalate trihydrate in thermogravimetry and differential thermal analysis has been reported, indicating its effectiveness in this application .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

azanium;iron(3+);oxalate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H2O4.Fe.H3N.3H2O/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;1H3;3*1H2/q;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDIYKFIHRHVDX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeNO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric ammonium oxalate trihydrate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)